molecular formula C13H17ClN2O B13300403 4-Benzyl-1,4-diazepane-1-carbonyl chloride

4-Benzyl-1,4-diazepane-1-carbonyl chloride

Katalognummer: B13300403
Molekulargewicht: 252.74 g/mol
InChI-Schlüssel: DRESDJZUTUBQGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl-1,4-diazepane-1-carbonyl chloride is a chemical compound with the molecular formula C13H17ClN2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1,4-diazepane-1-carbonyl chloride typically involves the reaction of 4-benzyl-1,4-diazepane with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction scheme is as follows:

4-Benzyl-1,4-diazepane+Phosgene4-Benzyl-1,4-diazepane-1-carbonyl chloride\text{4-Benzyl-1,4-diazepane} + \text{Phosgene} \rightarrow \text{this compound} 4-Benzyl-1,4-diazepane+Phosgene→4-Benzyl-1,4-diazepane-1-carbonyl chloride

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-1,4-diazepane-1-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form 4-benzyl-1,4-diazepane-1-carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: Conducted under acidic or basic conditions.

    Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Various substituted derivatives of 4-benzyl-1,4-diazepane.

    Hydrolysis: 4-Benzyl-1,4-diazepane-1-carboxylic acid.

    Reduction: 4-Benzyl-1,4-diazepane-1-methanol.

Wissenschaftliche Forschungsanwendungen

4-Benzyl-1,4-diazepane-1-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Benzyl-1,4-diazepane-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Benzyl-1,4-diazepane-1-carboximidamide dihydrochloride
  • 4-Benzyl-1,4-diazepane-1-carboxylic acid
  • 4-Benzyl-1,4-diazepane-1-methanol

Uniqueness

4-Benzyl-1,4-diazepane-1-carbonyl chloride is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions. Its versatility makes it valuable in research and industrial applications.

Eigenschaften

Molekularformel

C13H17ClN2O

Molekulargewicht

252.74 g/mol

IUPAC-Name

4-benzyl-1,4-diazepane-1-carbonyl chloride

InChI

InChI=1S/C13H17ClN2O/c14-13(17)16-8-4-7-15(9-10-16)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2

InChI-Schlüssel

DRESDJZUTUBQGU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN(C1)C(=O)Cl)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.